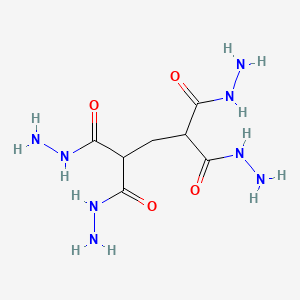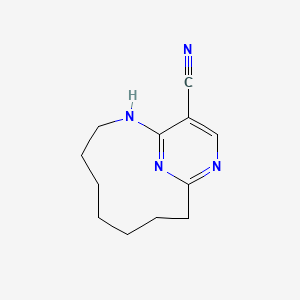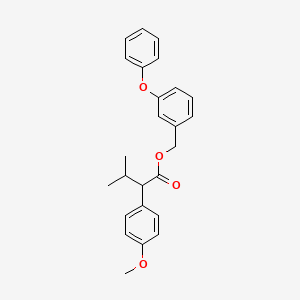
Benzeneacetic acid, 4-methoxy-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, 4-methoxy-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester is a complex organic compound with a unique structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure consists of a benzeneacetic acid core with a 4-methoxy-alpha-(1-methylethyl) substituent and a (3-phenoxyphenyl)methyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-methoxy-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester typically involves multiple steps, including esterification and substitution reactions. The starting materials often include benzeneacetic acid derivatives and appropriate alcohols or phenols. The reaction conditions may vary, but common methods involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to ensure the efficient production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetic acid, 4-methoxy-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, 4-methoxy-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism by which Benzeneacetic acid, 4-methoxy-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzeneacetic acid derivatives
- Methoxy-substituted aromatic compounds
- Phenoxyphenyl esters
Uniqueness
Benzeneacetic acid, 4-methoxy-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Eigenschaften
CAS-Nummer |
51628-95-6 |
|---|---|
Molekularformel |
C25H26O4 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
(3-phenoxyphenyl)methyl 2-(4-methoxyphenyl)-3-methylbutanoate |
InChI |
InChI=1S/C25H26O4/c1-18(2)24(20-12-14-21(27-3)15-13-20)25(26)28-17-19-8-7-11-23(16-19)29-22-9-5-4-6-10-22/h4-16,18,24H,17H2,1-3H3 |
InChI-Schlüssel |
GSHYEWYUVCOGFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC=C(C=C1)OC)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B12811100.png)

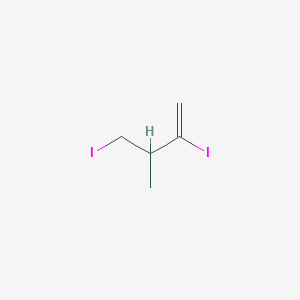
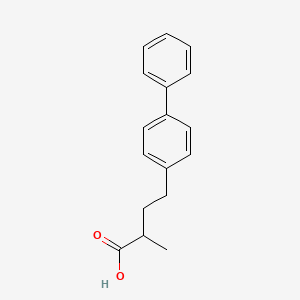

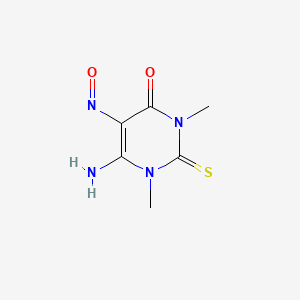
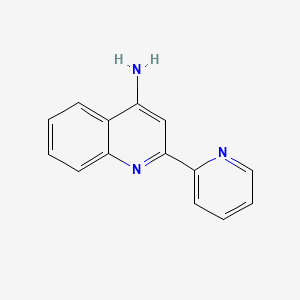
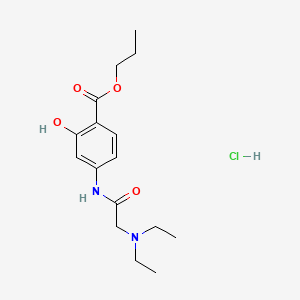
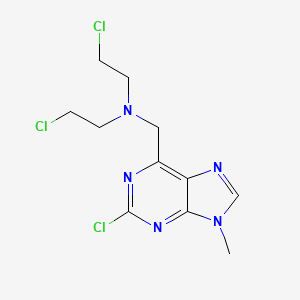

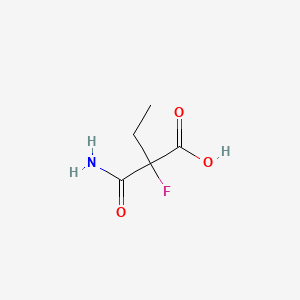
![2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid](/img/structure/B12811155.png)
